

The Historical Application of Amylocaine (Stovaine) in Spinal Anesthesia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine, first synthesized in 1903 by Ernest Fourneau and introduced to clinical practice under the trade name Stovaine, holds a significant place in the history of regional anesthesia. [1][2] It was the first synthetic and non-addictive local anesthetic, offering a much-anticipated alternative to cocaine for spinal anesthesia.[1][2] This technical guide provides an in-depth exploration of the historical use of **Amylocaine** in spinal anesthesia, detailing its pharmacological properties, clinical applications, and the techniques developed for its administration during the early 20th century.

Chemical and Pharmacological Profile

Amylocaine hydrochloride is a benzoate ester local anesthetic.[3] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve fibers. This action inhibits the influx of sodium ions necessary for the generation and propagation of nerve impulses, resulting in a temporary and reversible loss of sensation and motor function in the area innervated by the affected nerves.

Comparative Anesthetic Properties



Historical data on the precise quantitative comparison of **Amylocaine** with its contemporaries is limited. However, qualitative reports and early clinical observations provide some insights.

Anesthetic Agent	Potency (Relative to Procaine)	Toxicity (Relative to Procaine)	Onset of Action	Duration of Action	Primary Use in Early 20th Century
Amylocaine (Stovaine)	Reportedly more potent than Procaine	Considered more toxic and a nerve irritant compared to Procaine	Rapid	Moderate	Spinal Anesthesia
Cocaine	High	High, with significant systemic side effects	Rapid	Short to Moderate	Topical and early spinal anesthesia
Procaine (Novocaine)	1	1 (Reference)	Slower than Amylocaine and Cocaine	Short	Infiltration and regional anesthesia

Experimental Protocols and Clinical Administration

The administration of **Amylocaine** for spinal anesthesia in the early 20th century was a developing art, with practitioners refining techniques to improve efficacy and safety.

Arthur Barker's Hyperbaric Technique

A significant advancement in spinal anesthesia was the development of a hyperbaric solution of **Amylocaine** by the British surgeon Arthur Barker. This technique allowed for greater control over the spread of the anesthetic within the cerebrospinal fluid (CSF).

Protocol:



- Solution Preparation: A 5% solution of Amylocaine was mixed with a 5% solution of glucose.
 This increased the specific gravity of the anesthetic solution, making it hyperbaric relative to the CSF.
- Patient Positioning: The patient was positioned to direct the flow of the hyperbaric solution towards the desired nerve roots. For example, for lower abdominal surgery, the patient might be placed in a Trendelenburg position (head down) to allow the anesthetic to travel cephalad.
- Injection: The Amylocaine-glucose solution was injected into the subarachnoid space via lumbar puncture.

Babcock's Hypobaric Technique

In contrast to Barker's method, the American surgeon William Wayne Babcock developed a hypobaric technique for spinal anesthesia using Stovaine.

Protocol:

- Solution Preparation (Babcock's Formula): A solution was prepared containing Stovaine, alcohol, strychnine sulfate, and distilled water. The alcohol decreased the specific gravity of the solution, making it hypobaric. A common formulation included:
 - Stovaine: 0.08 g
 - Strychnine Sulfate: 0.001 g
 - Alcohol (absolute): 0.2 ml
 - Distilled Water: to make 2 ml
- Patient Positioning: The patient was positioned to allow the lighter-than-CSF anesthetic solution to rise to the desired level. For example, for perineal surgery, the patient might be placed in a sitting position.
- Injection: The hypobaric solution was injected into the subarachnoid space.



Signaling Pathway and Experimental Workflows

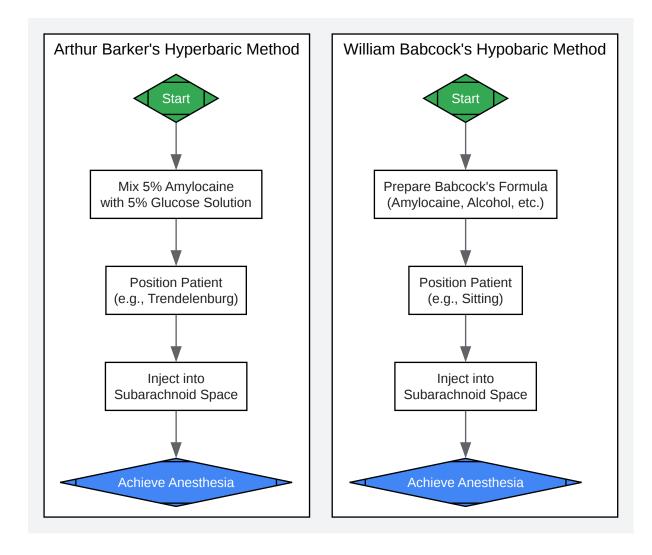
The following diagrams illustrate the mechanism of action of **Amylocaine** and the historical workflows for its preparation and administration.



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Mechanism of **Amylocaine** Action on Nerve Fibers.





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Historical Workflows for **Amylocaine** Spinal Anesthesia.

Efficacy and Adverse Effects

Amylocaine was widely adopted due to its effectiveness in producing surgical anesthesia. However, its use was not without complications.

Efficacy

- Surgical Anesthesia: Amylocaine provided effective anesthesia for a variety of surgical procedures below the diaphragm.
- Controllability: The development of hyperbaric and hypobaric solutions allowed for a degree
 of control over the level of anesthesia, a significant advancement at the time.



Adverse Effects and Complications

Early clinical reports and case series documented a range of side effects and complications associated with Stovaine spinal anesthesia. These included:

- Headache: Post-dural puncture headache was a common complication of early spinal anesthesia techniques in general.
- Nausea and Vomiting: These were frequently reported side effects.
- Hypotension: A drop in blood pressure was a recognized complication.
- Nerve Irritation: Amylocaine was reported to be a nerve irritant, a factor that contributed to
 its eventual decline in use.
- Neurological Sequelae: As with other early spinal anesthetics, concerns about rare but serious neurological complications existed.

Decline and Legacy

The use of **Amylocaine** for spinal anesthesia began to decline with the introduction of newer, safer, and less irritating local anesthetics, most notably Procaine (Novocaine), which was synthesized in 1905. Although Procaine was less potent, it was also less toxic. The subsequent development of amide local anesthetics like lidocaine in the 1940s further solidified the shift away from ester-based anesthetics like **Amylocaine** for many applications.

Despite its relatively short period of widespread use, **Amylocaine**'s legacy is significant. As the first synthetic local anesthetic, it marked a pivotal moment in the quest for safer and more effective regional anesthesia, paving the way for the development of the modern local anesthetics used today. Its use also spurred important innovations in anesthetic technique, such as the manipulation of baricity to control the spread of spinal anesthetics.

Conclusion

Amylocaine, or Stovaine, played a crucial, albeit transient, role in the evolution of spinal anesthesia. It provided surgeons and anesthetists of the early 20th century with a valuable tool for surgical intervention, freeing them from the limitations and dangers of general anesthesia and the toxicity and addictive potential of cocaine. The study of its historical use offers valuable



insights into the foundational principles of regional anesthesia and the continuous drive for innovation in the field of pharmacology and pain management.

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